

Discovery and history of Dihydroartemisinin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide on the Discovery and History of **Dihydroartemisinin**

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, stands as a cornerstone in the modern treatment of malaria. It is the active metabolite of all artemisinin compounds and is characterized by its potent and rapid schizonticidal activity against Plasmodium species, including multi-drug resistant strains.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical evaluation of **dihydroartemisinin**, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey to **dihydroartemisinin** began with the discovery of its parent compound, artemisinin, in the 1970s by Chinese scientist Tu Youyou, who was awarded the 2015 Nobel Prize in Physiology or Medicine for this work.[2] Artemisinin was isolated from the plant Artemisia annua (sweet wormwood), a herb used in traditional Chinese medicine for treating fevers.[2]

Following the elucidation of artemisinin's structure, which features a unique 1,2,4-trioxane endoperoxide bridge crucial for its antimalarial activity, efforts were made to improve its pharmacological properties.[2] Chinese scientists subsequently developed several derivatives to enhance efficacy and solubility.[3] **Dihydroartemisinin** was first synthesized in 1976 and was found to be more potent than artemisinin itself.[4][5] It was later understood that other artemisinin derivatives, such as artesunate and artemether, are in fact prodrugs that are rapidly



metabolized to DHA in the body.[6] This established DHA as the central active compound responsible for the therapeutic effects of the entire class of artemisinin-based drugs.

Synthesis of Dihydroartemisinin

Dihydroartemisinin is synthesized from artemisinin through the reduction of the lactone group to a lactol (hemiacetal). The most common laboratory-scale method involves the use of sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol at a reduced temperature.

Experimental Protocol: Synthesis of Dihydroartemisinin from Artemisinin

Objective: To reduce the lactone group of artemisinin to a hemiacetal to form dihydroartemisinin.

Materials:

- Artemisinin
- Methanol (CH₃OH)
- Sodium borohydride (NaBH₄)
- Glacial acetic acid (CH₃COOH)
- · Cold deionized water
- Ethyl acetate
- · Ice bath
- · Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator



• Thin Layer Chromatography (TLC) apparatus

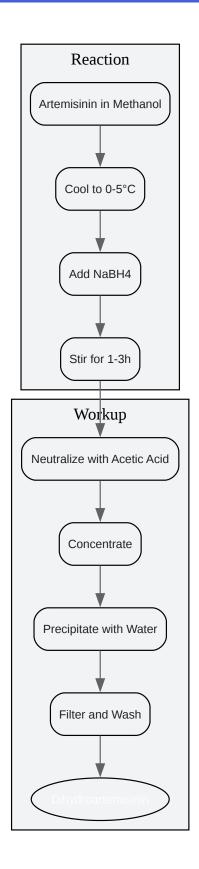
Procedure:

- Suspend artemisinin in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the suspension in an ice bath to a temperature between 0 and 5°C.
- While stirring vigorously, add sodium borohydride portion-wise to the cooled suspension over a period of 20-30 minutes.[7] The molar ratio of artemisinin to NaBH₄ can be varied, but a ratio of approximately 1:1.5 is often used.[7]
- Continue stirring the reaction mixture in the ice bath for an additional 1 to 3 hours.[7]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the mixture by carefully adding glacial acetic acid until the pH is between 5 and 6.[7] This step is crucial to quench the excess NaBH₄.
- Concentrate the neutralized solution by removing most of the methanol using a rotary evaporator.
- Dilute the resulting residue with cold deionized water and stir for 15 minutes at room temperature to precipitate the **dihydroartemisinin**.[7]
- Collect the precipitate by filtration, wash it thoroughly with cold deionized water, and dry it to obtain the final product.[7]

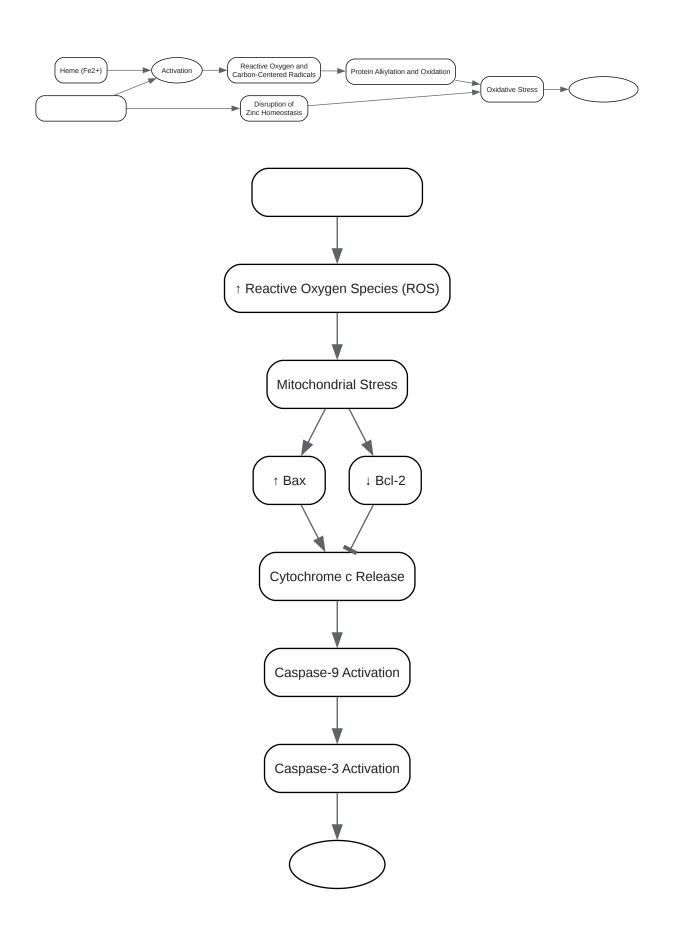
Alternative Workup: An alternative to precipitation involves evaporating the neutralized reaction mixture to dryness and then extracting the **dihydroartemisinin** from the residue using ethyl acetate.

Synthesis Workflow Diagram











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- To cite this document: BenchChem. [Discovery and history of Dihydroartemisinin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7908278#discovery-and-history-of-dihydroartemisinin]

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